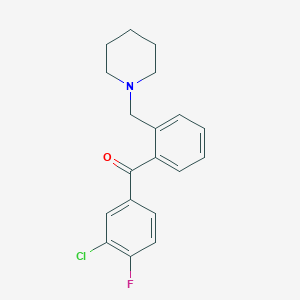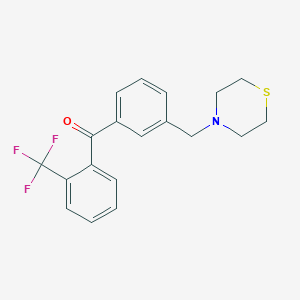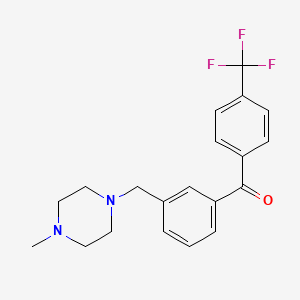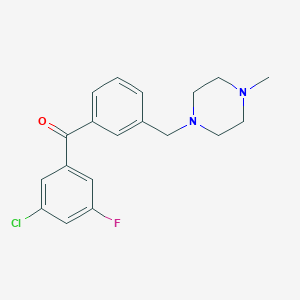
3'-Chloro-4'-fluoro-2-piperidinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3'-Chloro-4'-fluoro-2-piperidinomethyl benzophenone" is a chemical entity that appears to be related to various research areas, including organic synthesis, crystallography, and pharmaceutical chemistry. Although the exact compound is not directly mentioned in the provided papers, similar compounds with chloro, fluoro, and piperidinomethyl groups have been synthesized and studied for their structural and chemical properties, as well as their potential applications in drug development and material science .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, including Michael addition, Friedel-Crafts acylation, and various other functional group transformations. For instance, a novel quinolinone derivative was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another example is the synthesis of a neuroleptic agent labeled with carbon-14, which involved a series of reactions including Friedel-Crafts reaction, ring-opening, ketalization, condensation, and debenzylation . These methods reflect the complexity and precision required in synthesizing such compounds, which could be applicable to the synthesis of "3'-Chloro-4'-fluoro-2-piperidinomethyl benzophenone" as well.
Molecular Structure Analysis
The molecular structure of compounds similar to "3'-Chloro-4'-fluoro-2-piperidinomethyl benzophenone" has been characterized using techniques such as X-ray crystallography, NMR spectroscopy, and density functional theory (DFT) calculations. For example, the crystal structure of a quinolinone derivative was studied by X-ray crystallography, and its molecular geometry and vibrational analysis were carried out using DFT . Similarly, the structural characterization of a side product in benzothiazinone synthesis was reported, which could provide insights into the structural aspects of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds is often explored through various analyses, including natural bond orbital analysis, which assesses the stability of the molecule arising from hyperconjugative interactions and charge delocalization . Local reactivity descriptors can also be calculated to identify chemically reactive sites within the molecule . These analyses are crucial for understanding the potential chemical reactions that "3'-Chloro-4'-fluoro-2-piperidinomethyl benzophenone" may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated using theoretical calculations and experimental methods. For instance, the thermodynamic properties of a novel quinolinone derivative were explored using theoretical calculations . The solubility and stability of fluoro-polyimides derived from related compounds were also studied, indicating the importance of such properties in material science applications . These studies provide a foundation for predicting the properties of "3'-Chloro-4'-fluoro-2-piperidinomethyl benzophenone".
Aplicaciones Científicas De Investigación
Reactivity and Synthesis
- Research on pseudoaromatic compounds, like 2-fluorotropone, shows significant reactivity with piperidine, leading to quantitative production of 2-piperidinotropone. This study suggests potential pathways for synthesizing related compounds, possibly including derivatives of benzophenone with piperidine substitutions (Pietra & Cima, 1971).
Antiproliferative Activities
- Benzophenone derivatives with pyridine nuclei have been synthesized and evaluated for their antiproliferative activity against cancer cells, indicating potential applications in cancer research. For instance, compounds with fluoro and chloro substituents have shown significant activity, suggesting that structurally related compounds might have similar biological effects (Al‐Ghorbani et al., 2016).
Environmental Degradation and Toxicity
- Studies on benzophenone-3 (BP-3), a structurally related compound, have investigated its degradation through processes like ozonation and its impact on aquatic ecosystems. These studies provide insights into the environmental behavior and potential toxicological effects of benzophenone derivatives, which might extend to compounds like "3'-Chloro-4'-fluoro-2-piperidinomethyl benzophenone" (Guo et al., 2016).
Drug Development and Therapeutic Applications
- The synthesis and evaluation of benzophenone derivatives for their potential in drug development, particularly in the context of neuroleptic agents and cancer treatment, highlight the broad applicability of this class of compounds in pharmaceutical research (Nakatsuka et al., 1981).
Propiedades
IUPAC Name |
(3-chloro-4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-17-12-14(8-9-18(17)21)19(23)16-7-3-2-6-15(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLVZUUDHSILFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643601 |
Source


|
| Record name | (3-Chloro-4-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-4'-fluoro-2-piperidinomethyl benzophenone | |
CAS RN |
898773-45-0 |
Source


|
| Record name | (3-Chloro-4-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327187.png)
![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)
![Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327189.png)
![Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327190.png)




